5-Methyl-2-(1H-tetraazol-5-yl)pyrano(3,2-b)indol-4(5H)-one
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Overview
Description
5-Methyl-2-(1H-tetraazol-5-yl)pyrano(3,2-b)indol-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a pyranoindole core, which is fused with a tetraazole ring, making it a subject of study for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1H-tetraazol-5-yl)pyrano(3,2-b)indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1H-tetraazol-5-yl)pyrano(3,2-b)indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methyl-2-(1H-tetraazol-5-yl)pyrano(3,2-b)indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its pharmacological potential, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1H-tetraazol-5-yl)pyrano(3,2-b)indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetraazol-5-yl)pyrano(3,2-b)indol-4(5H)-one: Lacks the methyl group at the 5-position.
5-Methyl-2-(1H-tetraazol-5-yl)pyrano(3,2-b)indol-4(5H)-one derivatives: Various derivatives with different substituents on the core structure.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
70458-61-6 |
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Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-methyl-2-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H9N5O2/c1-18-8-5-3-2-4-7(8)12-11(18)9(19)6-10(20-12)13-14-16-17-15-13/h2-6H,1H3,(H,14,15,16,17) |
InChI Key |
NPXNAEKNDFKQAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)C=C(O3)C4=NNN=N4 |
Origin of Product |
United States |
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